1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol
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Overview
Description
1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a prop-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. Additionally, the prop-2-en-1-ol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol can be compared with similar compounds such as:
1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol: Similar structure but with a chloro group instead of a fluoro group.
1-(3-Bromo-4-methoxyphenyl)prop-2-en-1-ol: Similar structure but with a bromo group instead of a fluoro group.
1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine: Similar structure but with an amine group instead of an alcohol group.
Uniqueness: The presence of the fluoro group in this compound imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its chloro and bromo analogs .
Biological Activity
1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol is a compound that has garnered attention in pharmacological research due to its unique structural features and promising biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C10H11F O2, with a molecular weight of approximately 182.19 g/mol. The compound features a prop-2-en-1-ol structure attached to a phenyl ring that includes both a fluorine atom at the meta position and a methoxy group at the para position. This specific arrangement influences its chemical properties and biological activities significantly.
Pharmacological Studies
This compound has shown various biological activities, particularly in the realms of anti-inflammatory and potential anticancer properties. Preliminary studies suggest that it may inhibit inflammatory pathways, although detailed mechanisms remain to be elucidated.
Table 1: Summary of Biological Activities
Research indicates that the presence of the fluorine atom and the methoxy group enhances the compound's ability to interact with enzymes and receptors. Molecular docking studies have shown that this compound can form hydrogen bonds with key amino acids in target proteins, which may enhance its bioavailability and efficacy .
Case Studies
In a comparative analysis involving various chalcone derivatives, it was observed that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. This suggests that modifications in the phenyl ring can influence anticancer activity .
Synthesis
The synthesis of this compound typically involves treating 3-fluoro-4-methoxybenzaldehyde with an alkene in the presence of a base, followed by reduction steps to yield the desired alcohol product. This synthetic route highlights its accessibility for further research and development.
Comparative Analysis with Similar Compounds
Understanding the structural similarities and differences with related compounds can provide insights into its unique biological activities. Below is a comparison table highlighting similar compounds:
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(4-Methoxyphenyl)-prop-2-en-1-ol | C10H12O2 | Lacks fluorine; focuses on methoxy activity |
4-Fluoroaniline | C6H6F N | Contains amino group; different reactivity |
3-Fluoro-4-hydroxyphenylpropene | C10H10F O | Hydroxy group instead of methoxy |
1-(4-Methoxyphenyl)prop-2-en-1-one | C10H10O2 | Ketone instead of alcohol; different reactivity |
The unique combination of functional groups in this compound enhances its potential as a pharmaceutical agent by modifying electronic properties and molecular interactions compared to similar compounds.
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9,12H,1H2,2H3 |
InChI Key |
VZZNKXICDOABBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C=C)O)F |
Origin of Product |
United States |
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